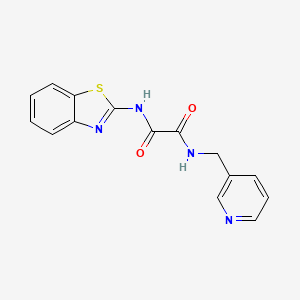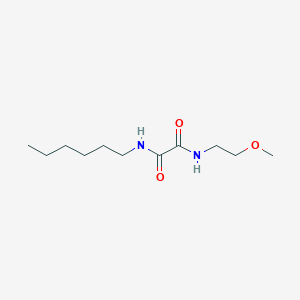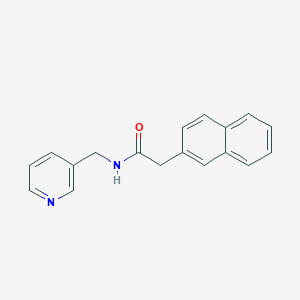![molecular formula C18H14N4 B4757935 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)
7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Descripción general
Descripción
7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolopyrimidine family and has been found to exhibit unique biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes, which play a crucial role in various cellular processes. This inhibition results in the modulation of signaling pathways, leading to the desired biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific enzyme targeted. For example, inhibition of phosphodiesterase results in increased levels of cyclic nucleotides, leading to vasodilation and anti-inflammatory effects. Inhibition of tyrosine kinases can lead to the suppression of tumor growth and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory activity against specific enzymes. This allows for the development of highly specific drugs with minimal off-target effects. However, one of the limitations of using this compound is its complex synthesis method, which can limit its availability and increase the cost of research.
Direcciones Futuras
The potential applications of 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in scientific research are vast. Some of the future directions include:
1. Development of new drugs for the treatment of cancer, inflammation, and cardiovascular disorders.
2. Evaluation of the compound's potential as a therapeutic agent for neurodegenerative diseases.
3. Investigation of the compound's effects on different signaling pathways and cellular processes.
4. Development of new synthetic routes for the production of this compound, which can improve its availability and reduce the cost of research.
Conclusion:
In conclusion, 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a unique chemical compound with significant potential in scientific research. Its potent inhibitory activity against specific enzymes makes it an ideal candidate for the development of new drugs for the treatment of various diseases. Further research is needed to explore the full potential of this compound and develop new synthetic routes for its production.
Aplicaciones Científicas De Investigación
The unique chemical structure of 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine makes it an ideal candidate for scientific research. This compound has been found to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterase and tyrosine kinases. This inhibition can be exploited to develop new drugs for the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.
Propiedades
IUPAC Name |
7-(4-methylphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-7-9-15(10-8-13)17-11-16(14-5-3-2-4-6-14)21-18-19-12-20-22(17)18/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIASPSEHZBTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methylphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-bromophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4757860.png)
![1,3,5-trimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4757867.png)



![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4757898.png)
![2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4757900.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4757911.png)

![ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)


